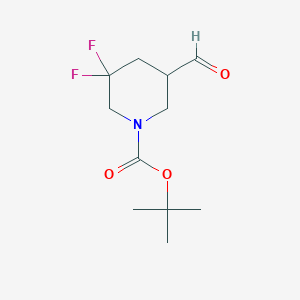
tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate: is an organic compound with the chemical formula C11H17F2NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features both fluorine and formyl functional groups
Preparation Methods
The synthesis of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the piperidine ring.
Formylation: Addition of a formyl group at the 5-position.
Protection: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during the synthesis.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate can undergo various chemical reactions, including :
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets . The fluorine atoms can enhance the compound’s stability and reactivity, while the formyl group can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate can be compared with other similar compounds, such as :
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C11H17F2NO3 |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
HQAKZHMARLSPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)


![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)



![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)


![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)


